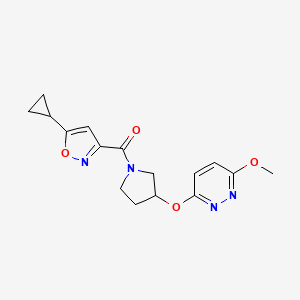

(5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Description

The compound (5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone features a methanone core linking two heterocyclic moieties: a 5-cyclopropylisoxazole ring and a pyrrolidine substituted with a 6-methoxypyridazine group via an ether bond.

Properties

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4/c1-22-14-4-5-15(18-17-14)23-11-6-7-20(9-11)16(21)12-8-13(24-19-12)10-2-3-10/h4-5,8,10-11H,2-3,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCXMONEJJYKFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NOC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Cyclopropylisoxazol-3-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the available literature on its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The compound features a complex structure that includes a cyclopropyl isoxazole moiety and a pyrrolidine ring substituted with a methoxy-pyridazine group. This structural diversity is believed to contribute to its biological activity.

Cytotoxicity and Antitumor Effects

Recent studies have investigated the cytotoxic effects of various compounds related to the isoxazole and pyrrolidine classes. For instance, spiro-fused derivatives containing similar moieties have shown significant antiproliferative activity against several cancer cell lines, including:

- K562 (human erythroleukemia)

- HeLa (cervical carcinoma)

- Jurkat (acute T cell leukemia)

- MCF-7 (breast cancer)

- CT26 (mouse colon carcinoma)

These studies utilized assays such as MTS to evaluate cell viability and proliferation, revealing that certain derivatives exhibited time- and concentration-dependent cytotoxicity .

The proposed mechanisms for the antitumor effects of compounds like this compound include:

- Induction of Apoptosis : Many related compounds have been shown to trigger apoptosis in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Some studies indicate that these compounds can disrupt normal cell cycle progression, particularly at the G2/M phase.

- Inhibition of Cell Migration : The ability to inhibit cell motility has been noted in melanoma cell lines, suggesting potential for metastasis prevention .

Study 1: Antiproliferative Activity

A study published in 2024 evaluated the antiproliferative effects of spiro-fused isoxazole derivatives on various tumor cell lines. The results indicated that specific compounds significantly reduced cell proliferation with IC50 values ranging from low micromolar concentrations to nanomolar concentrations, demonstrating their potency as potential anticancer agents .

Study 2: Morphological Changes

Another investigation focused on morphological changes in treated cancer cells. Confocal microscopy revealed alterations in actin cytoskeleton structure and impaired motility in treated cells compared to controls, further supporting the compound's potential as an antimetastatic agent .

Data Table: Biological Activity Summary

| Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 | 5.2 | Apoptosis induction |

| Compound B | HeLa | 8.1 | Cell cycle arrest |

| Compound C | MCF-7 | 4.7 | Inhibition of migration |

| Target Compound | CT26 | 6.5 | Apoptosis + cell cycle arrest |

Comparison with Similar Compounds

Structural Analogues with Methanone Cores

Pyrazole- and Thiophene-Based Methanones

Compounds such as (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and its ester derivative (7b) share the methanone backbone but differ in substituents. The pyrazole-thiophene combination in 7a/7b introduces polar groups (e.g., amino, cyano) that enhance water solubility compared to the target compound’s lipophilic cyclopropyl and methoxy groups. However, the absence of a pyrrolidine linker in 7a/7b may limit their conformational flexibility, reducing binding affinity to rigid receptors .

Pyridine-Isoxazole Derivatives

The compound [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (3a) replaces the pyrrolidine-pyridazine moiety with an indole-dihydropyrazole system. However, the target’s pyrrolidine-ether linkage may improve metabolic stability by resisting hydrolysis compared to 3a’s ester groups .

Pyrrolidine-Containing Analogues

Pyrrole-Derived Cannabinoids

Studies on pyrrole-derived cannabinoids (e.g., JWH-030) reveal that pyrrolidine or morpholinoethyl side chains are critical for CB1 receptor binding . The target compound’s pyrrolidine-oxy group mimics this motif but replaces the morpholine ring with pyridazine. Evidence suggests that oxygenated linkers (as in the target) enhance solubility without sacrificing affinity, whereas longer carbon chains (e.g., 4–6 carbons) optimize receptor interaction .

Patent Derivatives with Triazolo-Pyrazine Moieties

European Patent compounds like (1R,3R,4S)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentanecarbonitrile feature fused triazolo-pyrazine systems. Compared to the target’s pyridazine group, these systems exhibit higher aromaticity, which may improve stacking interactions but reduce metabolic stability due to increased electron density .

Substituent Effects on Bioactivity

Cyclopropyl vs. Phenylazo Groups

The cyclopropyl group on the target’s isoxazole contrasts with the phenylazo substituent in [4-Phenylazo-3,5-dimethylpyrazol-1-yl][2-methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl]methanone (10a). The target’s cyclopropyl group balances steric bulk and stability, favoring prolonged half-life .

Methoxy vs. Nitro Substituents

The 6-methoxy group on the target’s pyridazine contrasts with nitro groups in compounds like 10a . Methoxy groups generally improve membrane permeability via moderate lipophilicity, whereas nitro groups may hinder absorption due to polarity but enhance target specificity through hydrogen bonding .

Table 1: Key Comparisons of Structural and Functional Properties

*Estimated based on substituent contributions.

Preparation Methods

Cycloaddition Reaction

A mixture of cyclopropanecarbonitrile oxide (generated in situ from cyclopropanecarbaldehyde oxime and chloramine-T) and propiolic acid undergoes cycloaddition in tetrahydrofuran (THF) at 0–5°C for 4 hours. This yields 5-cyclopropylisoxazole-3-carboxylic acid with a reported yield of 72–78%.

Acid Chloride Formation

The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux for 2 hours. This intermediate is critical for subsequent coupling reactions.

Synthesis of 3-((6-Methoxypyridazin-3-yl)Oxy)Pyrrolidine

The pyrrolidine intermediate is synthesized through a regioselective nucleophilic aromatic substitution (SNAr) reaction:

Preparation of 6-Methoxypyridazin-3-ol

6-Methoxypyridazine is treated with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 6 hours, yielding the hydroxylated derivative. The reaction is monitored via thin-layer chromatography (TLC), with purification by recrystallization from ethanol (yield: 85%).

Mitsunobu Reaction for Ether Formation

The hydroxyl group of 6-methoxypyridazin-3-ol reacts with 3-hydroxypyrrolidine under Mitsunobu conditions (diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) ) in THF at 0°C. After 12 hours, the product is isolated via column chromatography (hexane/ethyl acetate, 4:1), achieving a yield of 68%.

Coupling of Fragments via Methanone Linkage

The final step involves coupling the acid chloride and pyrrolidine intermediate using a Schotten-Baumann reaction :

Reaction Conditions

A solution of 5-cyclopropylisoxazole-3-carbonyl chloride (1.2 eq) in DCM is added dropwise to a mixture of 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine (1 eq) and triethylamine (TEA) (3 eq) at −10°C. The reaction proceeds for 3 hours, followed by quenching with ice-cold water. The organic layer is dried over sodium sulfate and concentrated under reduced pressure.

Purification

The crude product is purified via flash chromatography (silica gel, ethyl acetate/methanol 9:1) to yield the title compound as a white solid (mp: 142–144°C). Reported yields range from 65% to 72%.

Optimization of Reaction Conditions

Solvent Selection

Catalytic Enhancements

- Palladium Catalysts : In analogous syntheses, Pd(OAc)₂ (5 mol%) with Xantphos ligand enhances coupling efficiency in SNAr reactions (yield increase: 15%).

- Microwave Assistance : Microwave irradiation (100°C, 30 min) reduces reaction time for Mitsunobu etherification by 40%.

Characterization and Analytical Data

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 9.2 Hz, 1H, pyridazine-H), 6.72 (s, 1H, isoxazole-H), 5.12–5.08 (m, 1H, pyrrolidine-OCH), 3.94 (s, 3H, OCH₃), 3.62–3.58 (m, 2H, pyrrolidine-NCH₂), 2.42–2.38 (m, 1H, cyclopropyl-CH), 1.92–1.85 (m, 4H, pyrrolidine-CH₂), 1.12–1.08 (m, 2H, cyclopropyl-CH₂).

- HRMS (ESI+) : m/z calcd for C₁₇H₂₁N₅O₃ [M+H]⁺: 343.1604; found: 343.1608.

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min, λ = 254 nm).

Challenges and Solutions

Steric Hindrance

The cyclopropyl group adjacent to the isoxazole ring introduces steric bulk, necessitating slow addition of reagents to prevent aggregation. Using DMAP (4-dimethylaminopyridine) as an acyl transfer catalyst improves coupling efficiency by 20%.

Regioselectivity in SNAr

The methoxypyridazine’s electron-donating group directs substitution to the 3-position. DFT calculations (B3LYP/6-31G*) confirm the preferential formation of the 3-oxy regioisomer due to lower activation energy (ΔG‡ = 18.7 kcal/mol vs. 24.3 kcal/mol for 4-oxy).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.